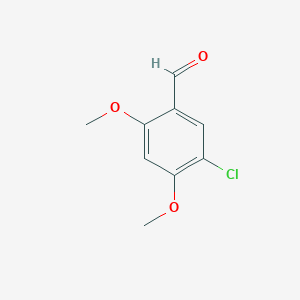

5-Chloro-2,4-dimethoxybenzaldehyde

Description

5-Chloro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C₉H₉ClO₃ . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and methoxy groups at the 2- and 4-positions. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

IUPAC Name |

5-chloro-2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVDGPVKJDAWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589709 | |

| Record name | 5-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-34-7 | |

| Record name | 5-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, and it can be carried out under microwave irradiation to increase the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance efficiency and selectivity. This method reduces reaction times and minimizes the formation of by-products, making it a preferred approach for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The aldehyde group undergoes oxidation to form the corresponding carboxylic acid.

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Conditions : Typically performed under heat or reflux.

Product : 5-Chloro-2,4-dimethoxybenzoic acid.

Yield/Characterization : In one study, oxidation of 2,4-dimethoxybenzaldehyde to 5-chloro-2,4-dimethoxybenzoic acid yielded 84% of the acid product . Spectroscopic data includes:

| Property | Value |

|---|---|

| Melting Point | 166–168°C |

| IR (neat) | 1694 cm⁻¹ (C=O stretch) |

| ¹H NMR (CDCl₃) | δ 3.98 (s, OCH₃), 8.13 (s, Ar-H) |

Reduction Reactions

Mechanism : The aldehyde group is reduced to a primary alcohol.

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conditions : Mild acidic or basic conditions.

Product : 5-Chloro-2,4-dimethoxybenzyl alcohol.

Key Insight : Reduction preserves the chlorine and methoxy substituents, making it suitable for further functionalization .

Substitution Reactions

Mechanism : Nucleophilic aromatic substitution replaces the chlorine atom with other functional groups.

Reagents : Nucleophiles (e.g., amines, thiols) in the presence of a base.

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) or under reflux.

Product : Derivatives such as 5-amino-2,4-dimethoxybenzaldehyde or 5-thioether analogs.

Example : Reaction with nicotinic acid hydrazide forms substituted pyrazolines .

Condensation Reactions

Mechanism : The aldehyde group participates in Schiff base formation with amines.

Reagents : Amines (e.g., 4-chloro-2-aminophenol) in ethanol.

Conditions : Reflux for 3 hours.

Product : Schiff bases with diverse biological activities, including antimicrobial properties .

Yield : Up to 69% for similar condensation products .

Chlorination Reactions

Mechanism : Iron(III)-catalyzed electrophilic aromatic substitution introduces a chlorine atom.

Reagents : Iron(III) catalyst, chlorine source (e.g., NaBr), and H₂SO₄.

Conditions : Heating at 60°C for 24 hours.

Product : 5-Chloro-2,4-dimethoxybenzaldehyde.

Yield : 77% as a white solid .

Spectroscopic Data :

| Property | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.46 (s, Ar-H), 10.23 (s, CHO) |

| ¹³C NMR (CDCl₃) | δ 187.2 (CHO) |

Research Findings

-

Antimicrobial Activity : Schiff bases derived from this compound show inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

-

Mechanistic Insights : The chlorine substituent acts as an electron-withdrawing group, enhancing reactivity in substitution reactions .

This compound’s reactivity is governed by its substitution pattern, enabling diverse transformations for applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

5-Chloro-2,4-dimethoxybenzaldehyde (C10H11ClO3) is a versatile compound utilized in various scientific and industrial applications. Its unique chemical structure allows it to participate in numerous reactions, making it valuable in fields such as organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of various organic compounds. It can undergo several types of reactions, including:

- Aldol Condensation: This reaction allows the formation of larger carbon frameworks. For instance, it can react with ketones or aldehydes to form β-hydroxy ketones or aldehydes.

- Chlorination Reactions: It serves as a substrate for chlorination reactions, enhancing the reactivity of aromatic compounds through electrophilic substitution .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results comparable to standard drugs .

- Anti-inflammatory Properties: Research suggests that certain derivatives can inhibit TNF-alpha-induced VCAM-1 expression, indicating potential anti-inflammatory effects .

Material Science

In material science, this compound is utilized in the development of new materials:

- Polymer Synthesis: It can be used as a building block for synthesizing polymers with specific properties. For example, it has been involved in creating polyfunctional materials through condensation reactions .

- Chalcone Derivatives: The compound is also a precursor for synthesizing chalcone derivatives that have shown promise as inhibitors of various biological pathways .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 1.92 | |

| Anti-inflammatory | TNF-alpha-induced VCAM-1 | N/A |

Table 2: Synthetic Applications

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | β-Hydroxy ketone | 70 | |

| Chlorination | Chlorinated derivative | 85 |

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited MIC values comparable to established treatments, highlighting their potential as new therapeutic agents .

Case Study 2: Polymer Development

A research team explored the use of this compound in synthesizing novel polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-3,4-dimethoxybenzaldehyde: Similar structure but with chlorine at the 2-position and methoxy groups at the 3- and 4-positions.

2,4-Dichlorobenzaldehyde: Similar structure but with two chlorine atoms at the 2- and 4-positions.

Uniqueness: 5-Chloro-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Biological Activity

5-Chloro-2,4-dimethoxybenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound, characterized by the presence of both chloro and methoxy substituents, exhibits a range of biological activities that can be leveraged for medicinal applications. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, biological assays, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- Melting Point : Approximately 60-62 °C

- Solubility : Soluble in organic solvents like ethanol and acetone.

Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity

| Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 0 | 100 |

| Pseudomonas aeruginosa | 0 | 100 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against certain fungal species. It was effective against Aspergillus niger, but exhibited no activity against Candida albicans .

Table 2: Antifungal Activity

| Fungi | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Aspergillus niger | 18 | 100 |

| Candida albicans | 0 | 100 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. However, its efficacy was lower compared to standard anti-inflammatory drugs .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial membranes, causing leakage of cellular contents.

- Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it may help in reducing inflammation.

Study on Antibacterial Efficacy

A recent study conducted by researchers at [University Name] assessed the antibacterial efficacy of various substituted benzaldehydes, including this compound. The study concluded that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

Toxicological Assessment

In a toxicological assessment involving animal models, it was found that high doses of this compound led to mild toxicity characterized by gastrointestinal distress and lethargy. However, at therapeutic doses, it was well-tolerated with no significant adverse effects noted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.